![molecular formula C11H13BrO2S B180468 Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 150108-66-0](/img/structure/B180468.png)
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Overview
Description
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets and induce changes that result in their therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been reported to have antimicrobial, antioxidant, anticorrosion, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . . These properties may impact the compound’s bioavailability.
Result of Action
Thiophene derivatives have been reported to have antimicrobial, antioxidant, anticorrosion, and anticancer activities . These activities suggest that the compound may have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves the bromination of ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (DCM) or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-azido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, ethyl 2-thio-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Reduction: The major product is ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Oxidation: Products include this compound sulfoxide and this compound sulfone.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been explored for its potential therapeutic applications. It serves as a precursor in the synthesis of various biologically active compounds.
Case Study: Synthesis of Thienopyrimidine Derivatives
In a study published in Bollettino Chimico Farmaceutico, this compound was utilized to synthesize thienopyrimidine derivatives. These derivatives exhibited anti-inflammatory properties, indicating the compound's utility in developing new anti-inflammatory drugs .
Organic Synthesis
The compound is also valuable in organic synthesis due to its reactivity and ability to undergo various transformations.
Case Study: Azo Dyes Production
Research documented in Dyes and Pigments highlighted the use of this compound in the synthesis of azo dyes. These dyes are significant in the textile industry due to their vibrant colors and stability .
Material Science
The compound's derivatives have been investigated for their properties in material science applications, particularly in the development of functional materials.
Case Study: Conductive Polymers
A study explored the incorporation of thiophene derivatives into conductive polymers. This compound was instrumental in enhancing the electrical conductivity of these polymers .
Data Table: Summary of Applications
Comparison with Similar Compounds
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has an amino group instead of a bromine atom, which significantly alters its reactivity and biological activity.
Ethyl 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: The chlorine atom provides different electronic and steric effects compared to the bromine atom, leading to variations in chemical behavior and applications.
Ethyl 2-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: The iodine atom, being larger and more polarizable than bromine, can influence the compound’s reactivity and interaction with biological targets.
Biological Activity
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 150108-66-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a thiophene ring fused with a benzene structure. Its molecular formula is with a molecular weight of approximately 289.19 g/mol. The compound's structure allows for various chemical reactions, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell growth by interacting with tubulin. It has been shown to induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase .
- Antimicrobial Properties : Thiophene derivatives are known for their antimicrobial effects. This compound exhibits significant activity against various microbial strains.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Experimental Data
- Antiproliferative Studies : A study evaluated the antiproliferative effects of this compound against several cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma). The compound demonstrated IC50 values ranging from 0.70 to 4.7 µM, indicating potent anticancer activity .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to a significant increase in the G2/M phase population of K562 cells. This suggests a mechanism where the compound disrupts normal cell cycle progression in cancer cells .
- Selectivity Testing : Importantly, this compound did not significantly affect normal human peripheral blood mononuclear cells at concentrations up to 20 µM, highlighting its potential selectivity for cancer cells .
Pharmacokinetics
This compound is noted for its favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption.
- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier which may enhance its therapeutic potential in treating central nervous system disorders.
Properties
IUPAC Name |
ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHUTJDRKGFWQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595300 | |
Record name | Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150108-66-0 | |
Record name | Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the synthesis of thieno[2,3-c]chromen-4-ones?
A1: this compound serves as a crucial starting material in the synthesis of 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. The synthetic route involves a Suzuki cross-coupling reaction between this compound and various ortho-methoxy phenylboronic acids. This reaction results in arylated products, which are then subjected to a BBr3-mediated lactonization to yield the final 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones [].
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